

# 1-(Aminomethyl)cyclopropanol CAS number 74592-33-9

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## Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopropanol

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An In-depth Technical Guide to **1-(Aminomethyl)cyclopropanol** (CAS: 74592-33-9): A Versatile Building Block in Modern Drug Discovery

## Authored by a Senior Application Scientist Abstract

**1-(Aminomethyl)cyclopropanol**, identified by CAS number 74592-33-9, is a unique bifunctional molecule that has garnered considerable attention in medicinal chemistry and drug development.[1][2] Its structure, which combines a strained cyclopropane ring with primary amine and hydroxyl functionalities, offers a compelling scaffold for creating novel therapeutics. The inherent ring strain and the strategic placement of reactive groups make it a valuable building block for introducing conformational rigidity, improving metabolic stability, and enhancing binding affinity of drug candidates.[3] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, though seemingly simple, is a powerhouse in medicinal chemistry.[4] Its rigid, three-membered ring structure is fundamentally different from linear alkyl chains, offering a way to lock molecules into a specific, bioactive conformation. This conformational constraint

can significantly enhance a drug's binding potency and selectivity for its target, thereby reducing off-target effects.<sup>[5]</sup> Furthermore, the cyclopropyl group is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles and longer in-vivo half-lives for drug candidates.<sup>[5]</sup>

**1-(Aminomethyl)cyclopropanol** embodies these advantages while providing two key functional handles—an aminomethyl group and a hydroxyl group.<sup>[1]</sup> This bifunctionality allows for versatile chemical modifications and integration into larger, more complex molecules, making it an invaluable intermediate in the synthesis of novel therapeutic agents.<sup>[1][2]</sup>

## Physicochemical and Structural Properties

Understanding the fundamental properties of **1-(Aminomethyl)cyclopropanol** is critical for its effective use in synthesis and formulation. The molecule's compact structure and functional groups dictate its solubility, reactivity, and handling requirements.

Property	Value	Source
CAS Number	74592-33-9	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight	87.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Appearance	Solid, semi-solid, or liquid	<a href="#">[6]</a>
Boiling Point	153.7°C at 760 mmHg	<a href="#">[2]</a> <a href="#">[8]</a>
Density	1.186 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[8]</a>
Flash Point	46.7°C	<a href="#">[2]</a>
Topological Polar Surface Area	46.2 Å <sup>2</sup>	<a href="#">[9]</a>
XLogP3	-1	<a href="#">[9]</a>
InChI Key	JXJORHGRCCODBV-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>

Note: Physical properties can vary depending on purity and experimental conditions.

# Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of **1-(Aminomethyl)cyclopropanol** and its derivatives requires precise control over the formation of the strained cyclopropane ring. Several effective methods have been developed, each with specific advantages depending on the desired scale and downstream application.

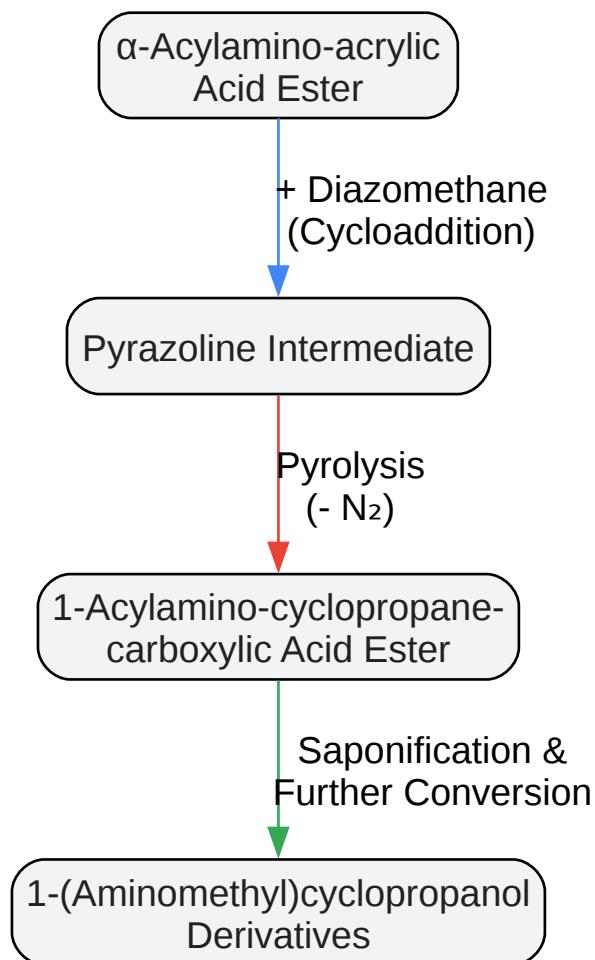
## Protocol 1: From $\alpha$ -Acylamino-acrylic Acid Esters

One established route involves a multi-step process starting from  $\alpha$ -acylamino-acrylic acid esters. This method is advantageous for its controlled introduction of the amino functionality in a protected form.

Workflow:

- Cyclopropanation: React an  $\alpha$ -acylamino-acrylic acid ester with diazomethane. This reaction proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate.
- Pyrolysis: The pyrazoline intermediate is then heated (pyrolyzed), leading to the extrusion of nitrogen gas ( $N_2$ ) and the formation of the desired 1-acylamino-cyclopropane-carboxylic acid ester. The choice of this pathway is driven by the stability of the nitrogen molecule, which provides a strong thermodynamic driving force for the reaction.
- Saponification & Decarboxylation: The resulting ester is saponified using a strong base, such as sodium or potassium hydroxide, at elevated temperatures (70–150 °C).<sup>[1]</sup> This hydrolyzes the ester to a carboxylate salt. Subsequent workup leads to the free amino derivative.

Diagram: Synthesis via Pyrazoline Intermediate



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Caption: General workflow for synthesizing the cyclopropane core.

## Protocol 2: From Cyclopropanol Precursors

Alternatively, functionalization can occur on a pre-formed cyclopropane ring. The inherent reactivity of cyclopropanols, which can act as homoenolate equivalents, makes them versatile starting points.[10][11]

Workflow:

- Generation of Cyclopropanol: Cyclopropanols can be readily prepared from esters or lactones via methods like the Kulinkovich reaction.[10][12]

- Oxidative Ring Opening: Under oxidative conditions (e.g., using Mn(III) salts), the cyclopropanol can undergo a single-electron oxidation and ring-opening to generate a highly reactive  $\beta$ -keto radical.[12][13]
- Radical Trapping and Cyclization: This radical intermediate can be "trapped" by various acceptors. For instance, reaction with biaryl isonitriles or N-aryl acrylamides initiates a tandem cyclization process, efficiently forming complex heterocyclic scaffolds like phenanthridines and oxindoles in a single step.[12] The causality here is the high reactivity of the radical, which seeks to form a more stable species through addition to an unsaturated system.

This radical-based approach is powerful for building molecular complexity rapidly from a simple cyclopropanol core.[12]

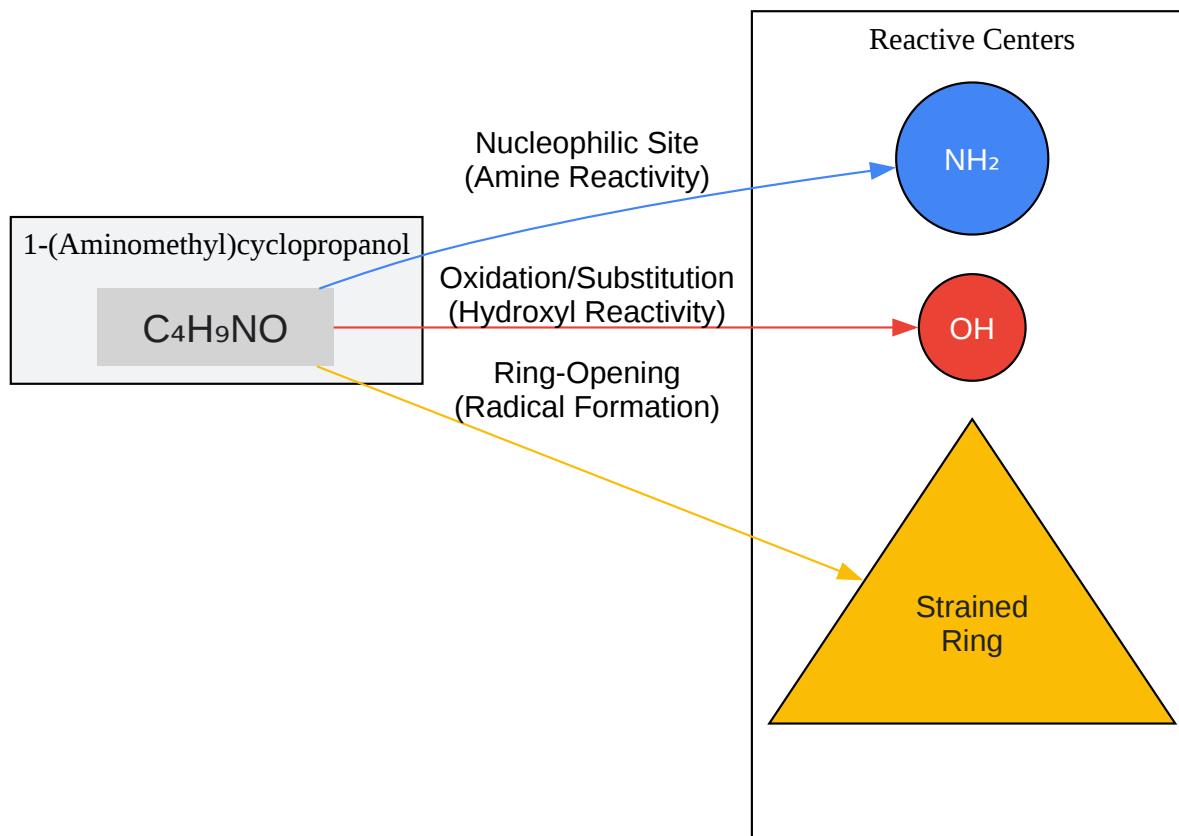
## Chemical Reactivity and Mechanistic Insights

The chemical behavior of **1-(Aminomethyl)cyclopropanol** is dominated by the interplay between its strained ring and its functional groups.

- Ring Strain: The C-C bonds in the cyclopropane ring have significant p-character, making the ring susceptible to cleavage reactions under various conditions (e.g., oxidative, acidic).[3][13] This property is often exploited to generate reactive intermediates like  $\beta$ -keto radicals.[12]
- Functional Groups:
  - The hydroxyl group (-OH) can be oxidized to a carbonyl, or it can participate in esterification or etherification reactions.
  - The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases.[1]

These functional groups are also key to the molecule's biological activity, as they can form hydrogen bonds and electrostatic interactions with molecular targets like enzymes and receptors, potentially leading to inhibition of their activity.[1]

Diagram: Key Reactive Sites



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Caption: Functional groups dictating the molecule's reactivity.

## Applications in Drug Discovery

**1-(Aminomethyl)cyclopropanol** is not just a synthetic intermediate; it is a strategic tool for designing better drugs. Its derivatives have shown promise across multiple therapeutic areas.

### As a Bioisostere and Conformational Lock

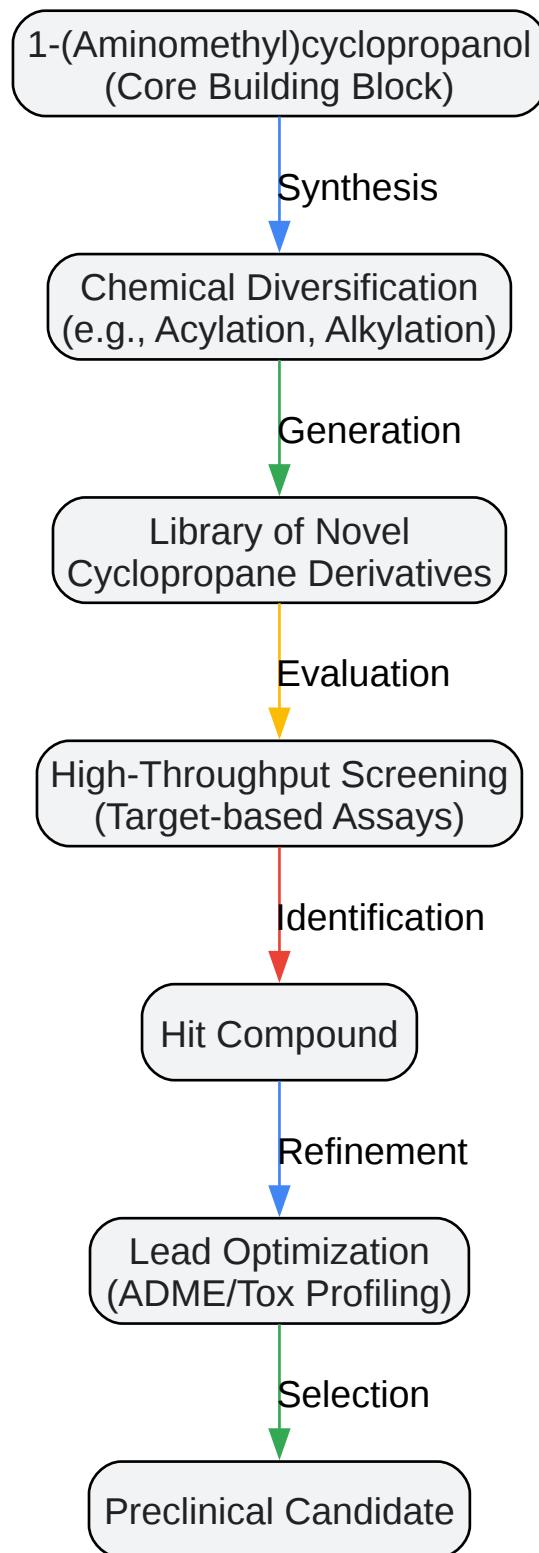
The cyclopropyl group can serve as a bioisostere for a gem-dimethyl group or a carbonyl group, but with a fixed conformation. This rigidity helps in:

- Enhancing Potency: By locking a flexible molecule into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to higher affinity.[5]
- Improving Selectivity: A rigid conformation can better fit the specific topology of a target's active site while being a poor fit for off-targets.

## Key Therapeutic Areas:

- Inflammatory Diseases: It is a key reactant in preparing inhibitors of 5-lipoxygenase activating protein (FLAP), which are investigated for treating inflammatory conditions.[2][8]
- Oncology: Derivatives have demonstrated potential in cancer treatment. Studies have shown they can delay tumor growth and increase sensitivity to radiation therapy, possibly by inducing apoptosis without causing DNA damage.[1]
- Infectious Diseases: The compound itself has been noted for potential antimicrobial and antiviral activities, making it a scaffold of interest for developing new anti-infective agents.[1]
- Central Nervous System (CNS) Disorders: A notable application is in the synthesis of antidepressants. For example, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been developed, with one compound, Midalcipran, advancing to clinical trials.[14]

Diagram: Drug Discovery Workflow



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Caption: From building block to preclinical candidate.

## Analytical Characterization

The identity and purity of **1-(Aminomethyl)cyclopropanol** are typically confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The  $^1\text{H}$  NMR spectrum provides characteristic signals for the protons on the cyclopropane ring and the aminomethyl group, confirming the structure's integrity.[\[15\]](#) Other common methods include Mass Spectrometry (for molecular weight confirmation) and chromatography (for purity assessment).

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **1-(Aminomethyl)cyclopropanol** is essential.

### Hazard Identification:

The compound is associated with the following hazard statements:

- H302: Harmful if swallowed.[\[6\]](#)[\[9\]](#)
- H315: Causes skin irritation.[\[6\]](#)[\[9\]](#)
- H319: Causes serious eye irritation.[\[6\]](#)[\[9\]](#)
- H332: Harmful if inhaled.[\[9\]](#)
- H335: May cause respiratory irritation.[\[6\]](#)[\[9\]](#)

### Recommended Precautions:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[6\]](#)[\[9\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[9\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[6\]](#)[\[9\]](#)

### Storage:

For optimal stability, **1-(Aminomethyl)cyclopropanol** should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C, protected from light.[6] Its hydrochloride salt form is also available and may offer enhanced stability for certain applications.[1]

## Conclusion and Future Outlook

**1-(Aminomethyl)cyclopropanol** is more than a simple organic molecule; it is a strategically valuable scaffold in the drug discovery toolkit. Its unique combination of a strained ring system and versatile functional groups provides a reliable platform for creating conformationally constrained molecules with improved pharmacological properties. As medicinal chemists continue to tackle challenges like drug resistance, metabolic instability, and off-target toxicity, the demand for sophisticated building blocks like **1-(Aminomethyl)cyclopropanol** will undoubtedly grow. Its proven applications in inflammation, oncology, and CNS disorders pave the way for future innovations, cementing the crucial role of the cyclopropyl fragment in the development of next-generation therapeutics.[5]

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